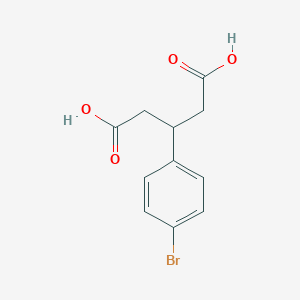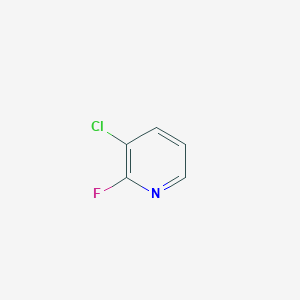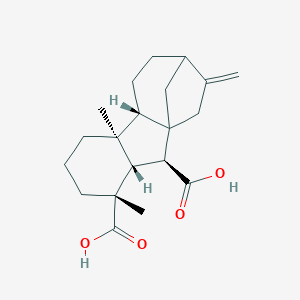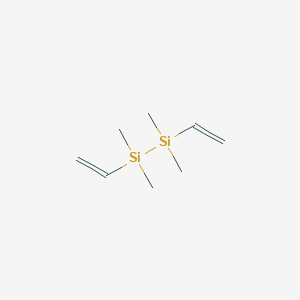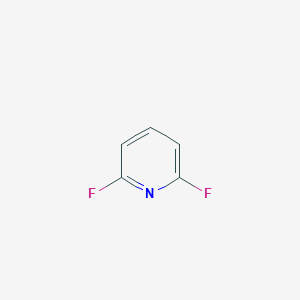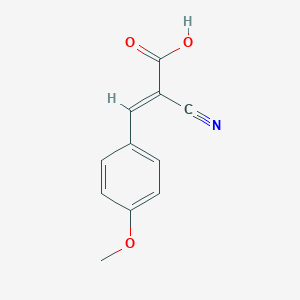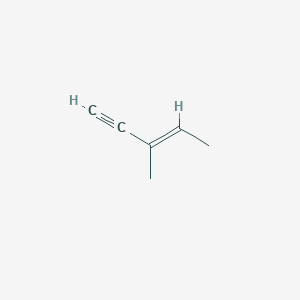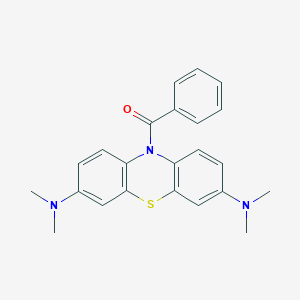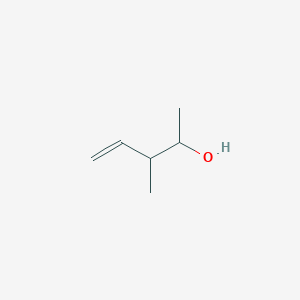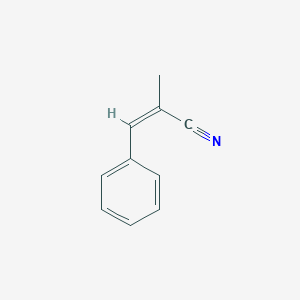
2-Propenenitrile, 2-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 2-methyl-3-phenyl- is a chemical compound commonly known as α-phenylacrylonitrile. It is a colorless liquid with a distinct odor that is widely used in various scientific research applications. This compound is an important intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 2-methyl-3-phenyl- has several scientific research applications. It is commonly used as an intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the production of fluorescent dyes, which are widely used in biological and medical imaging applications. Additionally, α-phenylacrylonitrile has been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 2-methyl-3-phenyl- is not well understood. However, it is believed that this compound acts as an alkylating agent, which can react with various nucleophiles, including DNA, RNA, and proteins. This reaction can lead to the formation of covalent bonds, which can result in the inhibition of various biological processes.
Biochemische Und Physiologische Effekte
2-Propenenitrile, 2-methyl-3-phenyl- has been shown to have several biochemical and physiological effects. This compound has been reported to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, α-phenylacrylonitrile has been shown to induce oxidative stress in cells, which can lead to cell death. However, the effects of this compound on normal cells are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Propenenitrile, 2-methyl-3-phenyl- in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting, which makes it an attractive starting material for various organic syntheses. However, one of the main limitations of using α-phenylacrylonitrile is its toxicity. This compound is highly toxic and can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Propenenitrile, 2-methyl-3-phenyl-. One of the main areas of research is the development of new synthetic methods for this compound. Additionally, researchers are exploring the potential of α-phenylacrylonitrile as a starting material for the synthesis of new heterocyclic compounds with promising biological activities. Furthermore, the cytotoxic effects of this compound on cancer cells are being studied in more detail, with the aim of developing new cancer therapies. Finally, researchers are exploring the potential of α-phenylacrylonitrile as a fluorescent dye for biological and medical imaging applications.
Synthesemethoden
The most common method for synthesizing 2-Propenenitrile, 2-methyl-3-phenyl- is through the reaction of benzyl cyanide with acetaldehyde in the presence of a base. The reaction results in the formation of α-phenylacrylonitrile as the main product. This method is relatively simple and can be carried out in a laboratory setting with ease.
Eigenschaften
CAS-Nummer |
1197-33-7 |
|---|---|
Produktname |
2-Propenenitrile, 2-methyl-3-phenyl- |
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(Z)-2-methyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,1H3/b9-7- |
InChI-Schlüssel |
MSOYJTDJKBEDPF-CLFYSBASSA-N |
Isomerische SMILES |
C/C(=C/C1=CC=CC=C1)/C#N |
SMILES |
CC(=CC1=CC=CC=C1)C#N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C#N |
Andere CAS-Nummern |
1197-33-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)
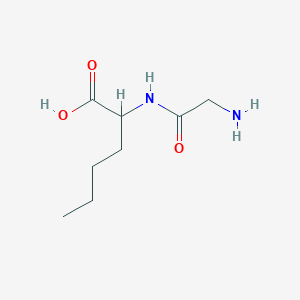

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)
